molecular formula C27H26ClN3O2S B2715862 2-((4-chlorobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115485-53-4

2-((4-chlorobenzyl)thio)-4-oxo-3-phenethyl-N-propyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2715862
CAS No.: 1115485-53-4
M. Wt: 492.03
InChI Key: TXRGHEQFHAIMEP-UHFFFAOYSA-N
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Description

The compound is a derivative of quinazoline, which is a class of organic compounds with a two-ring structure, consisting of a benzene ring fused to a pyrimidine ring. Quinazolines have been studied for their potential medicinal properties, including anticancer and antimicrobial activities .

Scientific Research Applications

Antimicrobial Applications

  • A study synthesized a series of compounds for evaluating in vitro antibacterial and antifungal activities against various pathogens, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Staphylococcus pyogenes, Candida albicans, Aspergillus niger, and Aspergillus clavatus. The structures were elucidated using IR, 1H NMR, 13C NMR, and Mass spectra, showcasing the potential of quinazolinone derivatives as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Antitubercular and Antibacterial Activities

  • Novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides were synthesized and evaluated for antitubercular activity. Some analogs showed promising results against Mycobacterium tuberculosis H37Rv strain with lower cytotoxicity profiles, highlighting the potential for therapeutic applications (Marvadi et al., 2020).

Synthesis and Chemical Properties

  • Various studies focused on the synthesis of quinazoline derivatives, exploring their chemical properties and potential biological activities. For example, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones and 1H-benzimidazoles through oxone-mediated reactions demonstrated the versatility of these compounds in chemical synthesis (Sriramoju, Kurva, & Madabhushi, 2018).

Structural Studies

  • Detailed structural analyses of related compounds have been conducted to understand their molecular configurations, crystallographic characteristics, and the interactions stabilizing their structures. These studies are crucial for designing compounds with desired biological activities (Abbasi, Zamanian, Tarighi, & Badiei, 2011).

Pharmaceutical Potential

  • The research extends into evaluating the pharmaceutical potential of quinazoline derivatives, including their cytotoxic activities against various cancer cell lines. This highlights the broader implications of these compounds in drug development and therapy (Bu, Deady, Finlay, Baguley, & Denny, 2001).

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-3-(2-phenylethyl)-N-propylquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O2S/c1-2-15-29-25(32)21-10-13-23-24(17-21)30-27(34-18-20-8-11-22(28)12-9-20)31(26(23)33)16-14-19-6-4-3-5-7-19/h3-13,17H,2,14-16,18H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRGHEQFHAIMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)Cl)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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